molecular formula C14H9Cl2NO3 B602256 Diclofenac 2,5-Quinone Imine CAS No. 1254576-93-6

Diclofenac 2,5-Quinone Imine

Cat. No.: B602256
CAS No.: 1254576-93-6
M. Wt: 310.14
InChI Key:
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Description

Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .

Chemical Reactions Analysis

Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diclofenac 2,5-Quinone Imine has several scientific research applications, including:

Mechanism of Action

Diclofenac 2,5-Quinone Imine exerts its effects through its reactivity with cellular nucleophiles. The compound can form covalent adducts with proteins and glutathione, leading to the disruption of critical cellular functions. This reactivity is primarily due to the electrophilic nature of the quinone imine, which can react with thiol groups in proteins and other nucleophilic sites .

Comparison with Similar Compounds

Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .

Properties

CAS No.

1254576-93-6

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.14

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States
Customer
Q & A

Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?

A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.

Q2: What evidence supports the formation of this compound in vivo?

A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.

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